molecular formula C19H20Cl2N2O5S B4314811 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(4-methoxyphenoxy)ethyl]benzamide

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(4-methoxyphenoxy)ethyl]benzamide

Cat. No.: B4314811
M. Wt: 459.3 g/mol
InChI Key: FHNMHZGQNLSDGK-UHFFFAOYSA-N
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Description

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(4-methoxyphenoxy)ethyl]benzamide is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique molecular structure, which includes dichloro, cyclopropylamino, sulfonyl, and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(4-methoxyphenoxy)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the benzamide core: This step involves the reaction of 2,4-dichlorobenzoic acid with appropriate amines under conditions that facilitate amide bond formation.

    Introduction of the sulfonyl group: This can be achieved through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the cyclopropylamino group: This step may involve nucleophilic substitution reactions where cyclopropylamine is introduced.

    Incorporation of the methoxyphenoxyethyl group: This can be done through etherification reactions using appropriate phenols and alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(4-methoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Sulfides, thiols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(4-methoxyphenoxy)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(4-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways by binding to enzymes or receptors, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-5-[(methylamino)sulfonyl]-N-[2-(4-methoxyphenoxy)ethyl]benzamide
  • 2,4-dichloro-5-[(ethylamino)sulfonyl]-N-[2-(4-methoxyphenoxy)ethyl]benzamide

Uniqueness

Compared to similar compounds, 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(4-methoxyphenoxy)ethyl]benzamide exhibits unique properties due to the presence of the cyclopropylamino group. This group can impart distinct steric and electronic effects, influencing the compound’s reactivity and biological activity.

Properties

IUPAC Name

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(4-methoxyphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O5S/c1-27-13-4-6-14(7-5-13)28-9-8-22-19(24)15-10-18(17(21)11-16(15)20)29(25,26)23-12-2-3-12/h4-7,10-12,23H,2-3,8-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNMHZGQNLSDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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